Dimethyl 2-butyl-3-oxobutanedioate
Description
Dimethyl 2-butyl-3-oxobutanedioate is a diester derivative of butanedioic acid (succinic acid) with a 2-butyl substituent and a ketone group at the 3-position. Its structure features two methyl ester groups, a branched butyl chain, and a carbonyl moiety, which collectively influence its physicochemical properties and reactivity.
Properties
CAS No. |
89966-36-9 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
dimethyl 2-butyl-3-oxobutanedioate |
InChI |
InChI=1S/C10H16O5/c1-4-5-6-7(9(12)14-2)8(11)10(13)15-3/h7H,4-6H2,1-3H3 |
InChI Key |
AIPZIGZOHDGVCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Ester Enolate Formation
The reaction begins with deprotonation of a methyl acetoacetate derivative using strong bases such as sodium hydride or potassium tert-butoxide. The resulting enolate undergoes nucleophilic attack on a second ester molecule, forming a β-keto ester intermediate. For this compound, subsequent alkylation with butyl halides (e.g., 1-bromobutane) introduces the butyl group at the α-position.
Example Procedure :
- Dissolve methyl acetoacetate (1.0 mol) in anhydrous tetrahydrofuran (THF).
- Add sodium hydride (1.2 mol) at 0°C under nitrogen atmosphere.
- After enolate formation, introduce 1-bromobutane (1.1 mol) and reflux for 12 hours.
- Quench with aqueous ammonium chloride, extract with ethyl acetate, and purify via distillation.
This method mirrors the tert-butyl acetoacetate synthesis described in, where diketene and tert-butanol react in the presence of amine catalysts. Adapting this approach, the butyl group is incorporated via alkylation, though regioselectivity challenges may necessitate optimized conditions.
Catalytic Enhancements
Palladium-based catalysts, as demonstrated in the oxidation of 3,3-dimethyl-2-hydroxybutyric acid, can improve reaction efficiency. Bismuth additives stabilize the catalyst and mitigate over-oxidation, a critical consideration when introducing ketone functionalities.
Oxidation of Dihydroxybutanedioate Esters
A two-step synthesis involving dihydroxybutanedioate intermediates followed by selective oxidation offers a viable route to this compound.
Dihydroxy Intermediate Synthesis
Hydrolysis of dichloropinacoline derivatives under alkaline conditions yields 3,3-dimethyl-2-hydroxybutyric acid, which can be esterified with methanol to form dimethyl 2-butyl-3-hydroxybutanedioate. This step parallels the alkali-mediated processes detailed in, where aqueous sodium hydroxide facilitates hydrolysis and subsequent esterification.
TEMPO-Mediated Oxidation
The secondary alcohol group in the dihydroxy intermediate is oxidized to a ketone using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and co-catalysts such as crown ethers. As reported in, this method achieves high yields (76–80%) under mild conditions (70–80°C, air atmosphere).
Optimized Conditions :
- Catalyst: TEMPO (1.5–1.75 mol%)
- Co-catalyst: 15-crown-5-ether or 18-crown-6-ether (0.75–1.0 mol%)
- Solvent: Toluene-water biphasic system
- Oxidant: Atmospheric oxygen
The biphasic solvent system enhances catalyst recovery and product isolation, critical for industrial scalability.
Transesterification Strategies
Transesterification enables the exchange of ester groups, offering a pathway to introduce methyl and butyl moieties selectively.
Stepwise Esterification
- Synthesize butyl acetoacetate via reaction of diketene with butanol, catalyzed by tertiary amines.
- React butyl acetoacetate with methyl chloroformate in the presence of pyridine to form the mixed ester.
This method benefits from the high conversion rates (>94%) observed in tert-butyl acetoacetate synthesis, though steric hindrance from the butyl group may necessitate prolonged reaction times.
Comparative Analysis of Methods
The table below summarizes key parameters for the discussed methods:
Notes :
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-butyl-3-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace one of the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dimethyl 2-butyl-3-oxobutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-butyl-3-oxobutanedioate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The pathways involved may include the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Methyl 2,2-Dimethyl-3-Oxobutanoate
Molecular Formula : C₇H₁₂O₃
Molecular Weight : 144.17 g/mol
Key Differences :
- Substituents: Unlike dimethyl 2-butyl-3-oxobutanedioate, this compound has two methyl groups at the 2-position and a single methyl ester (vs. two methyl esters in the target compound).
- Reactivity: The 3-oxo group in both compounds may participate in keto-enol tautomerism or nucleophilic additions. However, the butyl group in the target compound could slow reaction kinetics due to steric hindrance .
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₀H₁₆O₅ | 216.23 (calculated) | 2-butyl, 3-oxo, two methyl esters |
| Methyl 2,2-dimethyl-3-oxobutanoate | C₇H₁₂O₃ | 144.17 | 2,2-dimethyl, 3-oxo, methyl ester |
| Dimethyl maleate | C₆H₈O₄ | 144.13 | cis-butenedioate ester |
Dimethyl Maleate (Cis-Butenedioate)
Molecular Formula : C₆H₈O₄
Key Differences :
- Bond Saturation : Dimethyl maleate contains a double bond (cis configuration), making it more reactive in Diels-Alder or polymerization reactions compared to the saturated backbone of this compound.
- Applications : Dimethyl maleate is widely used as a crosslinking agent in polymers, whereas the target compound’s butyl group may lend itself to hydrophobic applications, such as plasticizers or surfactants .
Methyl 2-Benzoylamino-3-Oxobutanoate
Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate in benzene using p-toluenesulfonic acid (PTSA) as a catalyst . Key Differences:
- This difference could influence biological activity or crystallization behavior.
Research Findings and Implications
- Synthetic Utility: The 3-oxo group in this compound may serve as a site for nucleophilic attack, enabling derivatization into heterocycles or pharmaceuticals, akin to methods used for methyl 2-benzoylamino-3-oxobutanoate .
- Steric Effects: The butyl substituent likely reduces solubility in aqueous media compared to methyl 2,2-dimethyl-3-oxobutanoate, necessitating nonpolar solvents for reactions .
- Thermal Stability : Branched esters like this compound typically exhibit higher thermal stability than linear analogs, suggesting utility in high-temperature industrial processes.
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